molecular formula C20H22ClNO4 B268544 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Numéro de catalogue B268544
Poids moléculaire: 375.8 g/mol
Clé InChI: RWXOPEKIMHDOPR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide targets BTK, which is a key enzyme in BCR signaling. BCR signaling is essential for the survival and proliferation of B-cells, and dysregulation of this pathway has been implicated in the pathogenesis of B-cell malignancies. By inhibiting BTK, 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide blocks BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells derived from CLL and NHL patients. In vivo studies in mouse models have demonstrated that 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide reduces tumor growth and prolongs survival in CLL and NHL models. 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has also been shown to inhibit the production of pro-inflammatory cytokines in response to BCR stimulation.

Avantages Et Limitations Des Expériences En Laboratoire

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has several advantages as a tool for studying BCR signaling and B-cell malignancies. It is a potent and selective inhibitor of BTK, which makes it a valuable tool for dissecting the role of BTK in BCR signaling and B-cell biology. However, there are also limitations to using 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in lab experiments. 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide is a small molecule inhibitor, which means that it may have off-target effects that could complicate data interpretation. Additionally, the pharmacokinetics and pharmacodynamics of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide may vary depending on the experimental system used, which could affect the efficacy and toxicity of the compound.

Orientations Futures

There are several potential future directions for the development and use of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide. One direction is to explore the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in combination with other therapies for the treatment of B-cell malignancies. For example, 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide could be combined with other inhibitors of BCR signaling or with immunotherapies such as checkpoint inhibitors or CAR-T cells. Another direction is to investigate the use of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in other B-cell disorders, such as autoimmune diseases or primary immunodeficiencies. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide in different experimental systems and in humans.

Méthodes De Synthèse

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide involves several steps, including the synthesis of the key intermediate 2-(4-chloro-3-methylphenoxy)acetamide, which is then coupled with 3-(tetrahydro-2-furanylmethoxy)aniline to form the final product. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

Applications De Recherche Scientifique

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide inhibits BCR signaling and induces apoptosis in B-cell lines derived from CLL and NHL patients. In vivo studies in mouse models have demonstrated that 2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide reduces tumor growth and prolongs survival in CLL and NHL models.

Propriétés

Nom du produit

2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide

Formule moléculaire

C20H22ClNO4

Poids moléculaire

375.8 g/mol

Nom IUPAC

2-(4-chloro-3-methylphenoxy)-N-[3-(oxolan-2-ylmethoxy)phenyl]acetamide

InChI

InChI=1S/C20H22ClNO4/c1-14-10-17(7-8-19(14)21)26-13-20(23)22-15-4-2-5-16(11-15)25-12-18-6-3-9-24-18/h2,4-5,7-8,10-11,18H,3,6,9,12-13H2,1H3,(H,22,23)

Clé InChI

RWXOPEKIMHDOPR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)Cl

SMILES canonique

CC1=C(C=CC(=C1)OCC(=O)NC2=CC(=CC=C2)OCC3CCCO3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.